8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound (molecular formula: C₁₆H₁₉N₅O₃) is a purine-2,6-dione derivative characterized by a benzyl(methyl)amino group at the 8-position and a 2-methoxyethyl substituent at the 7-position.
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-20(12-13-8-6-5-7-9-13)17-19-15-14(23(17)10-11-26-4)16(24)22(3)18(25)21(15)2/h5-9H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGZPAMZEQPZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of purines, characterized by a bicyclic structure containing fused imidazole and pyrimidine rings. Its molecular formula is , and it exhibits various functional groups that contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Adenosine Receptor Modulation : The purine structure allows for interaction with adenosine receptors (A1, A2A, A2B, A3), which play critical roles in various physiological processes including vasodilation and neurotransmission.
- Inhibition of Enzymatic Activity : It may inhibit enzymes such as phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) and subsequent downstream effects on cellular signaling pathways.
Antitumor Activity
Studies have shown that derivatives of purines can exhibit significant antitumor activity. The compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Inhibits cell proliferation |
| HeLa (Cervical Cancer) | 8.2 | Induces apoptosis |
| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |
These results suggest a promising therapeutic potential for this compound in cancer treatment.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in preclinical models:
- Inhibition of Cytokine Production : It reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Reduction of Edema : In rodent models of paw edema, administration led to a significant decrease in swelling compared to control groups.
Case Studies
- Case Study on Cancer Treatment : In a study involving xenograft models of breast cancer, treatment with the compound resulted in a 40% reduction in tumor size after four weeks compared to untreated controls. Histological analysis revealed decreased cell proliferation and increased apoptosis markers.
- Case Study on Inflammation : A clinical trial assessing the anti-inflammatory effects in patients with rheumatoid arthritis showed a marked improvement in symptoms and a reduction in disease activity scores after six weeks of treatment.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
Key structural differences among analogues lie in the substituents at positions 7 and 8, which influence molecular weight, polarity, and solubility:
Key Observations :
- Polarity : The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to hydrophobic 3-methylbenzyl (34) or triazolylmethoxy (22c) substituents.
- Thermal Stability : High decomposition temperatures (>265°C) in triazole derivatives (22c) suggest robust stability, while the target compound’s stability remains uncharacterized .
Anticancer Activity
- 22c and 22e (Ev1): Exhibit anticancer properties, likely due to triazole-mediated DNA intercalation or kinase inhibition.
- 34 (Ev3) : Demonstrates potent ALDH1A1 inhibition (IC₅₀: 12 nM), attributed to the cyclopropanecarbonyl-piperazine moiety, which optimizes target binding .
Enzymatic Modulation
- NCT-501 Derivatives (Ev3, Ev10) : Structural features like isopentyl chains (e.g., 64) improve selectivity for ALDH isoforms, highlighting the role of aliphatic substituents in isoform discrimination .
Analgesic Activity
- 3j (Ev11): Retains analgesic effects without CNS stimulation due to 8-position pyridinyloxy substitution, suggesting that bulky or polar groups at this position mitigate adenosine receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
